6-Chloro-2-hydrazinylbenzo[d]thiazole
Overview
Description
6-Chloro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H6ClN3S. It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 6th position and a hydrazinyl group at the 2nd position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole typically involves the reaction of 6-chlorobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydrazinylbenzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The chlorine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or other derivatives, and substitution reactions can result in various substituted benzothiazole derivatives .
Scientific Research Applications
6-Chloro-2-hydrazinylbenzo[d]thiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinobenzothiazole: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-2-hydrazino-1,3-benzoxazole: Similar structure but with an oxygen atom in place of the sulfur atom.
6-Hydroxybenzothiazole-2-carbonitrile: Similar structure but with a hydroxyl group and a cyano group.
Uniqueness
6-Chloro-2-hydrazinylbenzo[d]thiazole is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the hydrazinyl group contributes to its potential biological activities .
Properties
IUPAC Name |
(6-chloro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAIRAQEQLLZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353193 | |
Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51011-54-2 | |
Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine?
A1: 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine is characterized by:
- Molecular Formula: C7H6ClN3S [, ]
- Spectroscopic Data: While the provided abstracts don't detail specific spectroscopic data, the crystallographic study reveals key structural features []:
Q2: How does the crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine influence its intermolecular interactions?
A2: The crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine reveals significant hydrogen bonding patterns []:
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